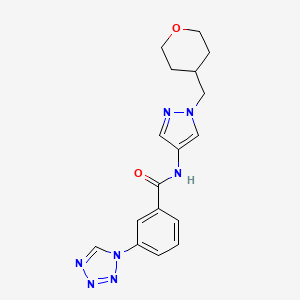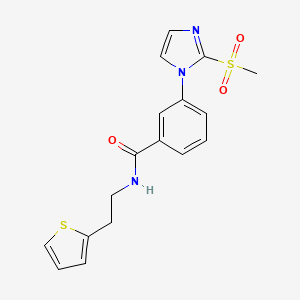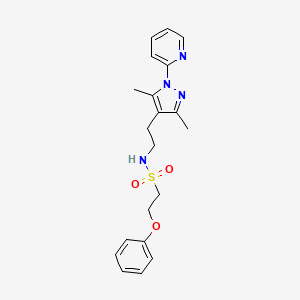![molecular formula C16H14N2O2S B2405612 3-[(1H-Bencimidazol-2-iltio)metil]-4-metoxibenzaldehído CAS No. 615280-10-9](/img/structure/B2405612.png)
3-[(1H-Bencimidazol-2-iltio)metil]-4-metoxibenzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde is a complex organic compound that features a benzimidazole ring fused with a benzaldehyde moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both benzimidazole and benzaldehyde functionalities in its structure allows it to exhibit unique chemical and biological properties.
Aplicaciones Científicas De Investigación
3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactivity of the benzimidazole moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde typically involves the condensation of 1,2-benzenediamine with 4-methoxybenzaldehyde in the presence of a suitable thiolating agent. One common method includes the following steps:
Condensation Reaction: 1,2-benzenediamine is reacted with 4-methoxybenzaldehyde in the presence of a catalyst such as acetic acid to form the intermediate benzimidazole derivative.
Thiolating Step: The intermediate is then treated with a thiolating agent such as thiourea or sodium hydrosulfide to introduce the thioether linkage, resulting in the formation of 3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde is primarily attributed to the benzimidazole ring, which can interact with various biological targets:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, disrupting their normal function.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
4-Methoxybenzaldehyde: A simpler aldehyde used in various organic syntheses.
Thioether Derivatives: Compounds with similar thioether linkages, often studied for their biological activities.
Uniqueness
3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde is unique due to the combination of the benzimidazole ring and the methoxybenzaldehyde moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-15-7-6-11(9-19)8-12(15)10-21-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPXMILWPQNCMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B2405530.png)



![1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine](/img/structure/B2405535.png)
![2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2405536.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B2405538.png)



![1,6-Dimethyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2405546.png)


